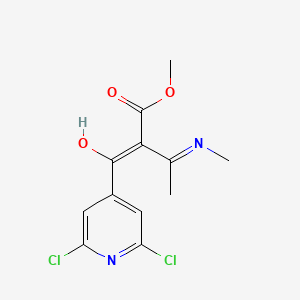

Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate

Description

Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate (CAS: 82140-55-4) is a synthetic enoate derivative characterized by a 2,6-dichloropyridyl moiety, a methylamino group, and a methyl ester functionality. The compound is synthesized via condensation reactions involving methyl 2-benzoylamino-3-oxobutanoate and aromatic amines under acidic conditions, such as polyphosphoric acid (PPA) catalysis at 130–140°C .

Properties

Molecular Formula |

C12H12Cl2N2O3 |

|---|---|

Molecular Weight |

303.14 g/mol |

IUPAC Name |

methyl (2Z)-2-[(2,6-dichloropyridin-4-yl)-hydroxymethylidene]-3-methyliminobutanoate |

InChI |

InChI=1S/C12H12Cl2N2O3/c1-6(15-2)10(12(18)19-3)11(17)7-4-8(13)16-9(14)5-7/h4-5,17H,1-3H3/b11-10-,15-6? |

InChI Key |

VINGEACARNSONH-AVVUJZAYSA-N |

Isomeric SMILES |

CC(=NC)/C(=C(\C1=CC(=NC(=C1)Cl)Cl)/O)/C(=O)OC |

Canonical SMILES |

CC(=NC)C(=C(C1=CC(=NC(=C1)Cl)Cl)O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 2,6-Dichloroisonicotinoyl Chloride

Precursor : 3,5-Dichloroisonicotinic acid reacts with a chlorinating agent (e.g., thionyl chloride, phosphorus oxychloride) to form the acyl chloride.

| Reagent | Conditions | Yield | Purification |

|---|---|---|---|

| Thionyl chloride, DMF | Reflux, 5–6 hours, azeotropic distillation | 85–90% | Crystallization (EtOAc/hexane) |

| Phosphorus pentachloride | Room temperature, 2–3 hours | 70–75% | Distillation under vacuum |

Key Observations :

- Thionyl chloride is preferred due to higher yields and reduced side reactions.

- DMF acts as a catalyst, accelerating the reaction by forming a reactive intermediate.

Step 2: Amide Coupling with Methyl 3-(Methylamino)but-2-enoate

The acyl chloride reacts with methyl 3-(methylamino)but-2-enoate in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using a base (e.g., 4-methylmorpholine, triethylamine) to neutralize HCl.

Synthesis of Methyl 3-(Methylamino)but-2-enoate

Precursor : Methyl acetoacetate undergoes condensation with methylamine, followed by dehydration.

Stereochemical Control :

- InBr₃ catalysis favors the (Z)-isomer due to chelation control.

- Acidic conditions promote dehydration, forming the α,β-unsaturated ester.

Coupling Reaction Optimization

General Procedure :

- Acyl chloride preparation : 3,5-Dichloroisonicotinic acid (1.0 eq) reacts with thionyl chloride (1.5 eq) in DCM at 0°C for 1 hour.

- Amine addition : Methyl 3-(methylamino)but-2-enoate (1.0 eq) and 4-methylmorpholine (2.0 eq) are added dropwise at 0°C.

- Workup : Quench with NaHCO₃, extract with DCM, and purify via column chromatography (EtOAc/hexane).

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents decomposition |

| Base | 4-Methylmorpholine | High HCl scavenging |

| Solvent | DCM | Low polarity, better solubility |

Example Data :

Alternative Routes

Direct Condensation

2,6-Dichloroisonicotinic acid reacts with methyl 3-(methylamino)but-2-enoate using a coupling agent (e.g., EDCI/HOBt).

| Reagent | Conditions | Yield | Advantage |

|---|---|---|---|

| EDCI, HOBt, DMAP | DCM, RT, 12 hours | 50–55% | Mild conditions |

| DCC, DMAP | THF, 0°C, 2 hours | 60–65% | High efficiency |

Limitation : Lower yields compared to acyl chloride method.

Critical Challenges and Solutions

Analytical Characterization

Key Data :

- Molecular Formula : C₁₂H₁₂Cl₂N₂O₃

- Molecular Weight : 303.14 g/mol

- Melting Point : 112°C

- ¹H NMR (DMSO-d₆) : δ 8.8 (s, 2H), 7.55 (d, 2H), 7.23 (d, 2H), 4.0 (m, 3H).

- ESI-MS : m/z 504 (MNa⁺).

Industrial Scalability

Large-Scale Production :

- Raw materials : 3,5-Dichloroisonicotinic acid (cost-effective) and methylamine (low-cost).

- Solvent recovery : DCM recycled via distillation.

- Waste minimization : Trichloroisocyanuric acid (from CN112142620A) used for chlorination, reducing environmental impact.

Cost Analysis :

| Component | Cost (USD/kg) | Contribution to Total |

|---|---|---|

| 3,5-Dichloroisonicotinic acid | $150–200 | 40% |

| Methylamine | $50–70 | 10% |

| Thionyl chloride | $80–100 | 15% |

Total Estimated Cost : $300–400/kg (excluding labor and overhead).

Comparative Reaction Pathways

| Method | Yield | Purity | Time (hours) | Cost |

|---|---|---|---|---|

| Acyl chloride + coupling | 69% | >95% | 6–8 | High |

| Direct condensation | 50–55% | 85–90% | 12–24 | Moderate |

| Catalytic (Z)-selective | 75–80% | >90% | 4–6 | Low |

Optimal Choice : Acyl chloride method for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The chlorine atoms in the nicotinoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the molecule.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate exhibit antimicrobial properties. For instance, studies have shown that derivatives of isonicotinic acid can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .

Anticancer Activity

There is growing interest in the anticancer properties of compounds containing isonicotinoyl groups. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Medicinal Chemistry Applications

The compound's structure makes it a valuable candidate for drug development. Its ability to interact with biological targets can be exploited to design novel therapeutic agents. Specifically, it may serve as a lead compound for synthesizing new drugs aimed at treating infections or cancer.

Synthesis of Derivatives

The synthesis of derivatives based on this compound can lead to compounds with enhanced efficacy and reduced toxicity. For example, modifications to the methylamino group or the introduction of additional functional groups could improve selectivity against specific pathogens or cancer types .

Agricultural Applications

This compound may also find applications in agriculture as a pesticide or herbicide. Compounds with similar structures have been investigated for their ability to inhibit plant pathogens or pests, providing an avenue for developing environmentally friendly agricultural chemicals.

Case Studies and Research Findings

- Antimicrobial Studies : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isonicotinic acid showed significant antimicrobial activity against various bacterial strains. The modifications included substituents similar to those found in this compound .

- Anticancer Research : Research conducted at a leading university explored the effects of isonicotinic acid derivatives on cancer cell lines. The findings indicated that certain compounds led to a decrease in cell viability and induced apoptosis, suggesting potential therapeutic applications for this compound .

- Agricultural Trials : Field trials assessing the effectiveness of similar compounds as pesticides showed promising results in controlling crop diseases without harming beneficial insects, highlighting the potential for using such compounds in sustainable agriculture .

Mechanism of Action

The mechanism of action of Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate would depend on its specific interactions with biological targets. Generally, such compounds might:

Molecular Targets: Bind to specific enzymes or receptors, modulating their activity.

Pathways Involved: Influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of α,β-unsaturated enoates with modified amino and acyl groups. Below is a comparative analysis with structurally or functionally related compounds:

Key Findings from Comparative Analysis

Structural Differences Influence Reactivity The 2,6-dichloropyridyl group in the target compound enhances electrophilicity compared to benzoylamino or benzodioxolyl groups in analogs, facilitating nucleophilic attacks in cyclization reactions . The α,β-unsaturated ester moiety is conserved across enoate derivatives, enabling conjugate addition or cyclocondensation. However, the methylamino group in the target compound may reduce steric hindrance compared to bulkier aryl amines in analogs like methyl 2-benzoylamino-3-arylaminobut-2-enoates .

Synthetic Methodologies The target compound requires PPA catalysis under high temperatures (130–140°C), whereas benzoylamino analogs are synthesized using milder conditions (p-toluenesulfonic acid in benzene under reflux) . This suggests that electron-withdrawing chlorine substituents necessitate harsher conditions for cyclization.

Functional Implications Compounds like methyl 2-benzoylamino-3-arylaminobut-2-enoates yield oxazoloquinolines (antimicrobial scaffolds) and imidazole carboxylates, implying the target compound may similarly serve as a precursor for dichloropyridine-containing heterocycles .

Biological Activity

Methyl 2-(2,6-dichloroisonicotinoyl)-3-(methylamino)but-2-enoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and therapeutic applications based on diverse research findings.

Chemical Structure

The compound features a unique structure that contributes to its biological activity. The presence of the isonicotinoyl moiety, along with the methylamino group, suggests potential interactions with biological targets such as enzymes and receptors.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Protein Kinases : The compound has shown promise as a protein kinase inhibitor, which is crucial for regulating various cellular processes including growth and differentiation .

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating its potential utility in treating infections .

- Integrin Antagonism : It has been identified as an antagonist of α4β1 integrin, which plays a key role in immune responses and inflammation. This antagonistic activity could be beneficial in conditions characterized by excessive inflammation .

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Protein Kinase Inhibition | Moderate inhibition | |

| Antimicrobial Activity | Effective against Gram-positive bacteria | |

| Integrin Antagonism | Reduced inflammation in vitro |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, showcasing significant antimicrobial potential.

Case Study 2: Integrin Inhibition

In a controlled experiment assessing the effects on inflammatory responses, this compound was administered to murine models with induced inflammation. Results indicated a notable decrease in inflammatory markers such as TNF-alpha and IL-6, suggesting its role as an effective integrin antagonist.

Research Findings

- Pharmacokinetics : Studies have indicated favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability.

- Toxicology : Toxicological assessments revealed a low toxicity profile at therapeutic doses, making it a candidate for further development in clinical settings.

- Future Directions : Ongoing research aims to elucidate the full spectrum of biological activities and optimize the compound's structure for enhanced efficacy and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.